molecular formula C12H9F3O B180717 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol CAS No. 17556-44-4

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol

Cat. No.: B180717
CAS No.: 17556-44-4
M. Wt: 226.19 g/mol
InChI Key: RATZWCVDALBRJG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring through an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol typically involves the reaction of naphthalene derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with naphthalene under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to alterations in molecular conformation and activity, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol
  • 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
  • 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone

Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The position of the trifluoromethyl group and the naphthalene ring can significantly affect the compound’s chemical and physical properties, making it distinct in its applications and behavior .

Properties

IUPAC Name

2,2,2-trifluoro-1-naphthalen-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZWCVDALBRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450501
Record name 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17556-44-4
Record name 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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